molecular formula C24H22N4O3S3 B12155545 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12155545
M. Wt: 510.7 g/mol
InChI Key: GSJHRWLXWNTNSN-MFKUBSTISA-N
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Description

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-methoxyphenyl group, a naphthalenylmethylsulfanyl group, and a thiadiazolylsulfanyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final compound. Common synthetic routes may include:

    Formation of the hydroxy-methoxyphenyl intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form the Schiff base.

    Synthesis of the naphthalenylmethylsulfanyl intermediate: This involves the reaction of naphthalene with a suitable thiol to introduce the sulfanyl group.

    Coupling of intermediates: The final step involves coupling the hydroxy-methoxyphenyl intermediate with the naphthalenylmethylsulfanyl intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • **N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

The uniqueness of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalenylmethylsulfanyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O3S3

Molecular Weight

510.7 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4O3S3/c1-15(17-10-11-20(29)21(12-17)31-2)25-26-22(30)14-33-24-28-27-23(34-24)32-13-18-8-5-7-16-6-3-4-9-19(16)18/h3-12,29H,13-14H2,1-2H3,(H,26,30)/b25-15+

InChI Key

GSJHRWLXWNTNSN-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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